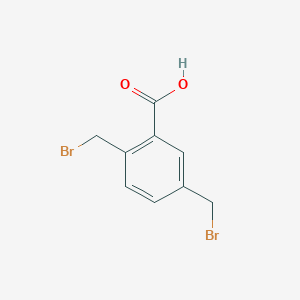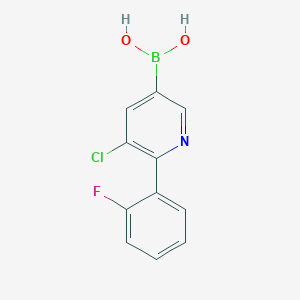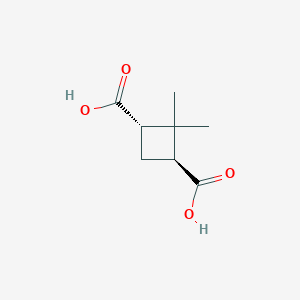
Platinum, (1,2-cyclohexanediamine-N,N')(ethanedioato(2-)-O,O')-, (SP-4-2-(1S-trans))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))-,: is a platinum-based compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is a part of the platinum coordination complexes, which are widely studied for their potential therapeutic properties, especially in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- involves the coordination of platinum with 1,2-cyclohexanediamine and ethanedioate ligands. The reaction typically occurs under controlled conditions, where platinum salts are reacted with the ligands in an aqueous or organic solvent. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk, ensuring high purity and yield. The industrial methods also incorporate purification steps such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state complexes.
Reduction: It can also be reduced to lower oxidation state complexes using reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of other ligands such as chloride or ammonia under controlled pH and temperature.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions produce lower oxidation state complexes.
科学的研究の応用
Chemistry: In chemistry, this compound is studied for its coordination chemistry and the unique properties of platinum complexes. It serves as a model compound for understanding the behavior of platinum in various chemical environments.
Biology: In biological research, the compound is investigated for its interactions with biomolecules such as DNA and proteins. These studies help in understanding the biological activity and potential therapeutic applications of platinum complexes.
Medicine: The most significant application of this compound is in medicine, particularly in cancer treatment. Platinum-based drugs, including this compound, are used in chemotherapy to treat various types of cancer. They work by binding to DNA and disrupting the replication process, leading to cell death.
Industry: In the industrial sector, this compound is used in the development of catalysts for various chemical reactions. Its unique properties make it suitable for catalytic applications in organic synthesis and environmental remediation.
作用機序
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- involves its interaction with DNA. The compound binds to the DNA strands, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. The molecular targets include the DNA bases, and the pathways involved are related to the DNA damage response and repair mechanisms.
類似化合物との比較
Cisplatin: Another platinum-based drug used in chemotherapy. It has a similar mechanism of action but different ligands.
Carboplatin: A derivative of cisplatin with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug with a different ligand structure, used in the treatment of colorectal cancer.
Uniqueness: Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- is unique due to its specific ligand structure, which provides distinct chemical and biological properties. Its unique coordination environment allows for specific interactions with biological targets, making it a valuable compound in both research and therapeutic applications.
特性
分子式 |
C8H16N2O4Pt+2 |
|---|---|
分子量 |
399.31 g/mol |
IUPAC名 |
(1S,2S)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/t5-,6-;;/m0../s1 |
InChIキー |
ZROHGHOFXNOHSO-USPAICOZSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
正規SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B14085565.png)


![3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B14085575.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085576.png)
![1-(3-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085588.png)
![(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B14085596.png)


![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
![2-(6-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085636.png)

